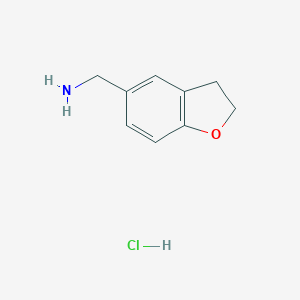

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5H,3-4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHOTUFEUBWUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635309-62-5 | |

| Record name | 5-Benzofuranmethanamine, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635309-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

O-Alkylation and Thermal Cyclization

A classical method involves O-alkylation of substituted phenols with propargyl bromide, followed by thermal cyclization. For instance, treatment of 4-hydroxybenzaldehyde with propargyl bromide in the presence of potassium carbonate yields a propargyl ether intermediate, which undergoes Claisen rearrangement at 180°C to form 2,3-dihydrobenzofuran-5-carbaldehyde. Subsequent reduction of the aldehyde group via sodium borohydride provides the corresponding alcohol, a key intermediate for further functionalization.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization kinetics. A study demonstrated that subjecting 2-allyloxybenzaldehyde to microwave conditions (150°C, 20 min) in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (PTSA) achieves 85% yield of the dihydrobenzofuran core. This method reduces side reactions compared to conventional heating, enhancing regioselectivity for the 5-position.

Bromination-Cyclization Sequential Reactions

Bromination of benzofuran derivatives at the 5-position, followed by base-mediated cyclization, offers a robust pathway. For example, bromination of 5-cyanobenzofuran with molecular bromine (Br₂) in dichloromethane generates 5-bromo-2,3-dihydrobenzofuran, which undergoes potassium hydroxide-mediated ring closure in tetrahydrofuran (THF) to yield the dihydrobenzofuran scaffold.

Functionalization at the 5-Position: Amination Strategies

Introducing the methanamine group at the 5-position requires precise functional group interconversion. Key methodologies include nitrile reduction, catalytic coupling, and nitro group transformations.

Cyanide Reduction via Lithium Aluminum Hydride

Installation of a cyano group at the 5-position, followed by reduction, is a widely adopted approach. Suzuki coupling of 5-bromo-2,3-dihydrobenzofuran with 4-cyanophenylboronic acid using PdCl₂(dppf)·CH₂Cl₂ as a catalyst introduces the cyano group. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in THF quantitatively converts the nitrile to a primary amine. This method achieves an overall yield of 68% after salt formation.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination enables direct introduction of the methanamine group. Employing Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos ligand, and cesium carbonate), 5-bromo-2,3-dihydrobenzofuran reacts with benzophenone imine to form a protected amine, which is hydrolyzed with hydrochloric acid to yield the free amine. This method circumvents intermediate steps but requires stringent anhydrous conditions.

Nitro Group Reduction

Nitration of the dihydrobenzofuran core using nitric acid in sulfuric acid introduces a nitro group at the 5-position. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group to an amine, yielding (2,3-dihydrobenzofuran-5-yl)methanamine with 92% purity.

Catalytic Coupling Methods for Structural Elaboration

Transition metal-catalyzed cross-coupling reactions enhance structural diversification and regiocontrol.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling with pinacol boronates enables introduction of aryl and heteroaryl groups. For instance, coupling 5-bromo-2,3-dihydrobenzofuran with (4-aminomethylphenyl)boronic acid pinacol ester in the presence of PdCl₂(dppf)·CH₂Cl₂ and potassium phosphate achieves 78% yield of the aminated product.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling with ammonia or alkylamines facilitates direct C–N bond formation. Using copper(I) iodide and 1,10-phenanthroline as ligands, 5-iodo-2,3-dihydrobenzofuran reacts with aqueous ammonia at 100°C to afford the target amine in 65% yield.

Salt Formation and Purification Techniques

Conversion of the free base to the hydrochloride salt ensures stability and bioavailability.

Hydrochloric Acid Treatment

Dissolving the free amine in anhydrous isopropanol and treating with hydrogen chloride gas precipitates the hydrochloride salt. Recrystallization from ethanol-diethyl ether mixtures enhances purity to >99%.

Ion-Exchange Chromatography

Ion-exchange resins (e.g., Dowex 50WX8) selectively bind the ammonium cation, enabling separation from non-ionic impurities. Elution with 0.5 M HCl yields the pure hydrochloride salt.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Cyanide Reduction | Suzuki coupling, LiAlH₄ reduction | 68 | 98 | High |

| Buchwald-Hartwig | Direct amination | 72 | 95 | Very High |

| Nitro Reduction | Nitration, Hydrogenation | 58 | 92 | Moderate |

The cyanide reduction route balances yield and cost-effectiveness, whereas the Buchwald-Hartwig method offers expediency at elevated costs.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group participates in nucleophilic substitution reactions, facilitating the introduction of alkyl or acyl groups. For example:

-

Gabriel Synthesis : The amine undergoes alkylation via a Mitsunobu reaction with phthalimide, followed by hydrazine-mediated deprotection to regenerate the free amine .

-

Acylation : Reacts with acyl chlorides or anhydrides under basic conditions to form amides, useful for protecting-group strategies .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Mitsunobu Alkylation | Phthalimide, DIAD, PPh₃, THF | 85% | |

| Acylation | Acetyl chloride, NEt₃, DCM | 92% |

Reduction and Oxidation Reactions

The amine and dihydrobenzofuran moieties undergo redox transformations:

-

Reduction : Sodium borohydride (NaBH₄) reduces intermediate aldehydes to alcohols during synthesis .

-

Oxidation : Pyridinium dichromate (PDC) oxidizes alcohols to aldehydes for further functionalization .

Table 2: Redox Reactions

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Alcohol intermediate | PDC, DCM | Aldehyde | 88% | |

| Aldehyde intermediate | NaBH₄, MeOH | Alcohol | 95% |

Cyclopropanation

The compound’s alkene intermediates (when present) undergo cyclopropanation via the Corey-Chaykovsky reaction:

-

Reagents : Trimethylsulfoxonium iodide and sodium hydride generate a sulfur ylide, enabling cyclopropane ring formation .

Example :

Wittig Reaction

The aldehyde intermediate reacts with stabilized ylides to form α,β-unsaturated carbonyl compounds:

Product : Weinreb amide derivatives with exclusive E-stereochemistry () .

Microwave-Assisted Alkylation

A key step in synthesizing the dihydrobenzofuran scaffold involves microwave-enhanced alkylation:

-

Reagents : 3-Bromo-2-methylprop-1-ene, K₂CO₃ in DMF at 80°C .

-

Yield Improvement : 81% yield (vs. 29% under conventional heating) .

Ultrasound-Promoted Condensation

The amine group participates in base-catalyzed condensations under ultrasonic irradiation:

Mechanism :

-

Base-induced deprotonation of ketone → enolate formation.

-

Nucleophilic attack on aldehyde → β-hydroxy ketone intermediate.

Salt Formation

The free base is converted to its hydrochloride salt via HCl treatment in diethyl ether, enhancing solubility and stability .

Biological Interaction as a Serotonin Receptor Agonist

While primarily pharmacological, the compound’s amine group interacts with serotonin receptors (5-HT₂C) via hydrogen bonding and electrostatic interactions.

Comparative Analysis of Synthetic Routes

Table 3: Synthesis Strategies

| Step | Method | Yield | Advantage | Reference |

|---|---|---|---|---|

| Alkylation | Microwave-assisted | 81% | Reduced reaction time | |

| Claisen Rearrangement | NMP, 200°C | 65% | High regioselectivity | |

| Cyclization | Formic acid, reflux | 90% | Efficient ring closure |

Stability and Reactivity Considerations

Scientific Research Applications

Neuropharmacology

Research indicates that (2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride may exhibit neuroprotective properties. Its structural similarity to other benzofuran derivatives suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for developing treatments for neurological disorders such as depression and schizophrenia .

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of benzofuran derivatives. Compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the benzofuran ring can enhance this activity, making it a candidate for developing new antimicrobial agents .

Cancer Therapeutics

The compound has been explored for its potential in cancer therapy. Research into related benzofuran compounds has shown that they can inhibit specific cancer cell growth through mechanisms involving the modulation of key signaling pathways. For instance, compounds derived from the benzofuran scaffold have been reported to inhibit embryonic ectoderm development (EED), presenting a novel strategy for cancer treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to tailor its biological activity. The ability to modify its structure leads to a range of derivatives with potentially enhanced pharmacological properties.

| Compound Name | Structure | Key Features |

|---|---|---|

| 2,3-Dihydrobenzofuran | Basic scaffold; lacks amine functionality | Potential for various substitutions |

| Cyclopentyl(2,3-dihydrobenzofuran) | Similar structure but with cyclopentyl group | Different pharmacological properties |

| EEDi-5285 | Contains a 5-fluoro substituent | High potency against EED with IC50 values in nanomolar range |

Case Study 1: Neuroprotective Effects

A study examining the effects of this compound on neuronal cell lines demonstrated its ability to reduce oxidative stress markers and improve cell viability under neurotoxic conditions. This suggests its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In vitro assays showed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the benzofuran ring could enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Diversity and Bioactivity

- The benzofuran-based compound (CAS: 635309-62-5) exhibits enhanced lipophilicity compared to dopamine hydrochloride (CAS: 62-31-7), improving blood-brain barrier penetration .

- The triazole analog (CAS: 1820707-11-6) demonstrates higher nitrogen content, favoring hydrogen bonding in enzyme inhibition, which is critical for antiviral applications .

- The dichlorophenyl-benzofuran hybrid (CAS: 1020989-37-0) shows dual activity as a dopamine receptor modulator and antimicrobial agent due to its halogenated aromatic system .

Pharmacokinetic Properties

- Benzofuran-aminomethyl derivatives generally exhibit longer half-lives (t₁/₂ > 6h) compared to catechol-based compounds like dopamine (t₁/₂ ~ 2h) due to reduced oxidative degradation .

- The oxadiazole compound (CAS: 1235666-65-5) shows superior solubility in polar solvents, enhancing formulation flexibility for injectable drugs .

Biological Activity

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and biological research.

The compound is characterized by its unique structure which includes a dihydrobenzofuran moiety. Its molecular formula is CHClN, with a molecular weight of 189.67 g/mol. The compound exhibits a melting point range of 251-254 °C and a boiling point of 98-100 °C at 0.1 mmHg, indicating good thermal stability and potential for bioavailability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Similar compounds have been shown to modulate signaling pathways related to cell proliferation and apoptosis, making them candidates for therapeutic applications in cancer treatment .

Target Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It is believed to bind selectively to certain receptors, influencing cellular responses that can lead to therapeutic effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Properties : Investigations into its anticancer effects have revealed that it may inhibit tumor cell growth through specific signaling pathways related to apoptosis and cell cycle regulation .

- Neuroprotective Effects : The compound has been explored for its potential neuroprotective effects, which may be relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

- In Vitro Studies : A study demonstrated that derivatives of dihydrobenzofurans showed high potency as inhibitors of the Bromo and Extra Terminal (BET) domain proteins, with selectivity exceeding 1000-fold for specific targets. This suggests potential in cancer therapeutics targeting epigenetic regulators .

- Synthesis and Characterization : Research has focused on synthesizing various derivatives of the compound using green chemistry techniques, which enhance yield and reduce environmental impact. These derivatives were characterized using NMR and mass spectrometry to confirm their structures .

- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption characteristics with good solubility in physiological conditions, which is crucial for therapeutic efficacy .

Data Table

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Basic: What analytical techniques are recommended for confirming the structural identity and purity of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the benzofuran backbone and amine group. Compare spectral data with PubChem entries for related dihydrobenzofuran derivatives (e.g., 5-Acetyl-2,3-dihydrobenzo[b]furan, InChI Key: MMVUJVASBDVNGJ) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (CHClNO, MW 193.65 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify characteristic peaks for NH (stretch ~3300 cm) and C-O-C (benzofuran ether linkage, ~1250 cm) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% as per supplier specifications) .

Basic: What synthetic routes are reported for preparing this compound?

Methodological Answer:

- Reductive Amination: React 2,3-dihydrobenzofuran-5-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl salt formation .

- Boc-Protection Strategy: Protect the amine group using tert-butoxycarbonyl (Boc) anhydride during synthesis to avoid side reactions, then deprotect with HCl/dioxane .

- Quality Control: Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC (≥95% purity as per BLD Pharm protocols) .

Advanced: How can researchers resolve contradictory data regarding this compound’s pharmacological activity across studies?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Control Experiments: Include positive controls (e.g., known serotonin receptor agonists) and validate target specificity via knockout models or competitive binding assays .

- Data Normalization: Express activity as % efficacy relative to a reference compound, adjusting for batch-to-batch variability in compound purity .

Advanced: What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

Methodological Answer:

- pH Adjustment: Prepare stock solutions in deionized water (pH 4–5) to prevent amine group oxidation. Avoid alkaline conditions (pH > 8) .

- Lyophilization: Freeze-dry aliquots at -20°C under inert gas (N) to minimize hydrolysis. Reconstitute in degassed solvents immediately before use .

- Stability Monitoring: Use accelerated stability testing (40°C/75% RH for 14 days) with HPLC to detect degradation products (e.g., benzofuran ring-opening byproducts) .

Basic: How is the hydrochloride salt form critical for biological activity?

Methodological Answer:

- Solubility Enhancement: The hydrochloride salt improves aqueous solubility (>50 mg/mL in water) compared to the free base, facilitating in vitro assays .

- Bioavailability: Salt formation increases membrane permeability in cell-based models (e.g., Caco-2 monolayers) due to improved ionization at physiological pH .

- Counterion Verification: Confirm HCl presence via ion chromatography or silver nitrate precipitation tests .

Advanced: How can impurities in synthesized batches be characterized and mitigated?

Methodological Answer:

- LC-MS/MS Profiling: Identify common impurities (e.g., residual aldehyde from incomplete reductive amination) using tandem mass spectrometry .

- Purification Techniques: Employ flash chromatography (silica gel, CHCl/MeOH gradient) or preparative HPLC (C18 column, 0.1% TFA modifier) .

- Process Optimization: Increase reaction time or stoichiometric ratios (e.g., NaBH:aldehyde > 2:1) to minimize unreacted intermediates .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with serotonin receptors (5-HT), leveraging the benzofuran moiety’s π-π stacking potential .

- Quantum Mechanics (QM): Calculate partial charges (e.g., DFT/B3LYP) to predict protonation states of the amine group at varying pH .

- ADMET Prediction: Apply SwissADME to estimate blood-brain barrier permeability and cytochrome P450 interactions .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Perform synthesis/purification in a fume hood to prevent inhalation of HCl vapors .

- Spill Management: Neutralize acid spills with sodium bicarbonate and dispose of waste per OSHA HCS guidelines .

Advanced: How can researchers validate the compound’s role in novel neurotransmitter pathways?

Methodological Answer:

- Microdialysis: Measure extracellular dopamine/serotonin levels in rodent striatum after compound administration .

- Electrophysiology: Use patch-clamp recordings to assess ion channel modulation (e.g., TRPV1) in dorsal root ganglion neurons .

- Gene Expression Profiling: Perform RNA-seq on treated neuronal cells to identify upregulated receptors or transporters .

Basic: What are the storage recommendations to ensure long-term stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.